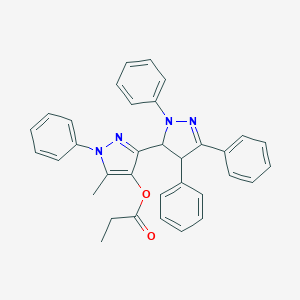![molecular formula C17H19BrClN3O2 B283207 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283207.png)
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide involves the inhibition of PDE and cNPDE enzymes. PDE enzymes are responsible for the degradation of cyclic nucleotides such as cAMP and cGMP, which are involved in various cellular processes. By inhibiting PDE enzymes, this compound increases the levels of cyclic nucleotides, leading to various physiological effects. cNPDE enzymes are involved in the regulation of calcium levels in cells. By inhibiting cNPDE enzymes, this compound reduces the influx of calcium ions into cells, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and painful conditions. It has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has several advantages and limitations for lab experiments. One of the advantages is its potency, which allows for the use of lower concentrations in experiments. This can be beneficial in reducing the cost of experiments and minimizing the potential for side effects. However, one of the limitations is its low solubility in water, which may require the use of organic solvents in experiments. This can be problematic as organic solvents may interfere with the results of experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide. One of the directions is the investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its potential applications in the treatment of cardiovascular diseases. Additionally, the investigation of its potential applications in the treatment of inflammatory and painful conditions is another direction for future research. Finally, the development of more efficient synthesis methods for this compound is also an area for future research.
Conclusion
In conclusion, 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. The future directions for the study of this compound involve its potential applications in the treatment of various diseases and the development of more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has been achieved using various methods. One of the commonly used methods involves the reaction of 5-bromo-2-furoic acid with 3-chloro-2-(4-ethyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound with a yield of around 70%.
Applications De Recherche Scientifique
5-bromo-N-[3-chloro-2-(4-ethyl-1-piperazinyl)phenyl]-2-furamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have inhibitory effects on various enzymes such as phosphodiesterase (PDE) and cyclic nucleotide phosphodiesterase (cNPDE). It has also been shown to have anti-inflammatory and analgesic effects.
Propriétés
Formule moléculaire |
C17H19BrClN3O2 |
|---|---|
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
5-bromo-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H19BrClN3O2/c1-2-21-8-10-22(11-9-21)16-12(19)4-3-5-13(16)20-17(23)14-6-7-15(18)24-14/h3-7H,2,8-11H2,1H3,(H,20,23) |
Clé InChI |
PRHPUPZVWXCHHI-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)Br |
SMILES canonique |
CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(O3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzoyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283125.png)
![3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283128.png)
![3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283129.png)

![3-Acetyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283135.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283136.png)
![1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283137.png)
![4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)
![7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283142.png)
![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
![7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)
![3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283146.png)
![Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283147.png)